1H-Thieno[3,2-d]pyrimidin-2,4-dion
Übersicht
Beschreibung
Thienopyrimidine derivatives, including thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .
Synthesis Analysis
Thienopyrimidine derivatives are synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . A series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1 H NMR, 13 C NMR, and HR-MS .Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives are synthesized via different methods . For instance, a green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S 8, and formamide has been reported .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: Nicht-kleinzelliges Lungenkarzinom
1H-Thieno[3,2-d]pyrimidin-2,4-dion: Derivate wurden als Inhibitoren von D-Dopachrom-Tautomerase (D-DT) identifiziert, die an der Proliferation von nicht-kleinzelligen Lungenkrebszellen beteiligt ist. Inhibitoren wie die Verbindung 5d haben gezeigt, dass sie die Proliferation dieser Krebszellen sowohl in 2D- als auch in 3D-Zellkulturen unterdrücken, möglicherweise durch Induktion einer Zellzyklusarretierung durch Deaktivierung des MAPK-Signalwegs .
Antikrebsmittelentwicklung: EZH2-Inhibition
Thieno[3,2-d]pyrimidin-Derivate wurden als potente Inhibitoren von Enhancer of Zeste Homolog 2 (EZH2) synthetisiert, einem Protein, das eine entscheidende Rolle bei der epigenetischen Regulation der Genexpression spielt. Verbindungen wie 12e haben eine signifikante Antitumoraktivität gegen Lymphomzelllinien gezeigt, Apoptose induziert und Zellmigration gehemmt .
Antikrebsaktivität: Prostatakrebs
Einige Thieno[3,2-d]pyrimidin-Derivate haben eine vielversprechende Antikrebsaktivität gegen Prostatakrebszelllinien gezeigt. Diese Verbindungen haben eine ausgezeichnete Aktivität mit IC50-Werten im submikromolaren Bereich gezeigt, was ihr Potenzial als therapeutische Mittel unterstreicht .
Unkrautbekämpfung in der Landwirtschaft
Im landwirtschaftlichen Sektor wurden bestimmte Thieno[2,3-d]pyrimidin-2,4-dion-Derivate als wirksame Unkrautbekämpfungsmittel entdeckt. Beispielsweise hat die Verbindung 6g ein ausgezeichnetes Unkrautbekämpfungsspektrum bei niedrigen Applikationsraten gezeigt und ist relativ sicher für Maispflanzen .
Anti-mikrobielle Aktivität: Antituberkulosemittel
Thieno[2,3-d]pyrimidin-Derivate wurden auf ihre antimykobakterielle Aktivität hin untersucht. Verbindungen wie 13b und 29e haben eine sehr gute Aktivität gegen Mykobakterien gezeigt, was ihr Potenzial als Antituberkulosemittel nahelegt .
Molekular-Docking und Antikrebs-Screening
Thieno[3,2-d]pyrimidin-Derivate wurden über Molekular-Docking für das Antikrebs-Screening in NCI 60 Zelllinien vorselektiert. Dieser Ansatz hat Verbindungen mit bemerkenswerter Antikrebsaktivität identifiziert und Einblicke in Struktur-Aktivitätsbeziehungen für die Entwicklung selektiver Antikrebsmittel geliefert .
Pharmakologische Forschung: Kinaseinhibition
Thieno[3,2-d]pyrimidin-Derivate ähneln strukturell Purinen, was sie für die pharmakologische Forschung attraktiv macht, insbesondere als Kinaseinhibitoren. Diese Verbindungen können verschiedene Enzyme und Signalwege hemmen und bieten potenzielle Lösungen für Probleme der Zellkommunikation in der Krebsbehandlung .
Arzneimittelentwicklung: Strukturanaloge von Purinen
Aufgrund ihrer strukturellen und isoelektronischen Eigenschaften werden Thieno[3,2-d]pyrimidin-haltige Verbindungen in der Arzneimittelentwicklung als Analoge von Purinen verwendet. Sie wurden in pharmazeutische Arzneimittel integriert und zeigen signifikante pharmakologische Eigenschaften .
Wirkmechanismus
Target of Action
The primary targets of 1H-thieno[3,2-d]pyrimidine-2,4-dione are the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2) . These proteins play key roles in cancers, with their overexpression observed in several cancer types .
Mode of Action
1H-thieno[3,2-d]pyrimidine-2,4-dione binds to the active site of MIF tautomerase, interfering with its biological activity . This compound acts as a potent inhibitor of MIF2 tautomerase, with a high selectivity over MIF .
Biochemical Pathways
The compound’s interaction with MIF and MIF2 affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis.
Pharmacokinetics
One derivative of the compound was noted to have sufficient water solubility for further studies , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .
Safety and Hazards
Zukünftige Richtungen
Thienopyrimidine derivatives continue to attract great interest due to their wide variety of interesting biological activities . They are frequently used chemical scaffolds in drug development . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .
Biochemische Analyse
Biochemical Properties
1H-thieno[3,2-d]pyrimidine-2,4-dione has been found to inhibit d-Dopachrome Tautomerase (D-DT) activity, a key enzyme involved in certain cancers . This compound interacts with the active site of the enzyme, interfering with its biological activity .
Cellular Effects
In cellular models, 1H-thieno[3,2-d]pyrimidine-2,4-dione has been shown to suppress the proliferation of non-small cell lung cancer cells . This effect can be attributed to the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
The molecular mechanism of 1H-thieno[3,2-d]pyrimidine-2,4-dione involves binding to the active site of D-DT, thereby inhibiting its tautomerase activity . This inhibition leads to a decrease in the proliferation of certain cancer cells .
Eigenschaften
IUPAC Name |
1H-thieno[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFVXBQPQCSSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427606 | |
Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16233-51-5 | |
Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives interesting for BPH treatment?
A1: 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives have shown promising results as α1-adrenoceptor antagonists. These receptors play a role in the smooth muscle contraction of the prostate gland. By blocking these receptors, these compounds can help relax the prostate and relieve urinary symptoms associated with BPH [, ].
Q2: How does the structure of these compounds influence their selectivity for different α1-adrenoceptor subtypes?
A2: Research suggests that modifications to the 1H-thieno[3,2-d]pyrimidine-2,4-dione core structure can significantly impact its affinity for various α1-adrenoceptor subtypes (α1A, α1B, and α1D) [, ]. For example, A-131701, a derivative with a specific benz[e]isolindole substituent, demonstrates high selectivity for α1A and α1D over α1B. This selectivity is crucial for minimizing cardiovascular side effects often associated with non-selective α1-adrenoceptor antagonists []. Similarly, fiduxosin, another derivative with a different substituent, also exhibits preferential antagonism for α1A and α1D over α1B, indicating its potential for uroselectivity [].
Q3: What are the advantages of developing uroselective α1-adrenoceptor antagonists like A-131701 and fiduxosin?
A3: Uroselectivity is highly desirable in BPH treatment to minimize side effects. Since α1B-adrenoceptors are primarily found in blood vessels, selective antagonists like A-131701 and fiduxosin, which target α1A and α1D receptors found predominantly in the prostate, offer a safer alternative [, ]. This targeted action leads to effective symptom relief with a lower risk of blood pressure fluctuations and other cardiovascular side effects [, ].
Q4: What in vivo studies support the use of these compounds for BPH?
A4: Studies in anesthetized dogs have demonstrated that compounds like A-131701 effectively block epinephrine-induced increases in intraurethral pressure, a key indicator of BPH-related urinary obstruction [, ]. Furthermore, these studies also showed a significantly reduced impact on blood pressure compared to non-selective α1-adrenoceptor antagonists [, ]. This supports the uroselectivity of these compounds and their potential for safe and effective BPH treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.